

(+)-Isolariciresinol chemical structure and properties

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Compound of Interest

Compound Name: (+)-Isolariciresinol

Cat. No.: B191591

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An In-depth Technical Guide to (+)-Isolariciresinol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **(+)-Isolariciresinol**, a lignan found in various plant species. The information is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Chemical Structure and Identification

(+)-Isolariciresinol is a lignan characterized by a 5,6,7,8-tetrahydronaphthalen-2-ol skeleton.

[1] Key structural features include hydroxymethyl groups at positions 6 and 7, a methoxy group at position 3, and a 4-hydroxy-3-methoxyphenyl group at position 8.[1] It is classified as a polyphenol, a primary alcohol, and a member of the guaiacols.[1][2]

Chemical Identifiers

Identifier	Value	Source
IUPAC Name	(6R,7R,8S)-8-(4-hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol	[1]
CAS Number	548-29-8	[1][2][3][4][5]
Chemical Formula	C20H24O6	[1][3][4][5]
Molecular Weight	360.4 g/mol	[1][4][5]
Synonyms	Isolariciresinol, (+)- Cyclolariciresinol, (7'S,8'R,8R)- Isolariciresinol	[1]

Physicochemical Properties

(+)-Isolariciresinol is a white to off-white crystalline solid.[2][6] Its solubility and other physical properties are summarized below.

Physicochemical Data

Property	Value	Source
Melting Point	88-90 °C or 112 °C	[2][3]
Boiling Point (Predicted)	584.1±50.0 °C	[2]
Density (Predicted)	1.275±0.06 g/cm3	[2]
Solubility	Soluble in Acetone, Chloroform, Dichloromethane, DMSO, and Ethyl Acetate.[2] Poorly soluble in general solvents, but can be dissolved under mild acidic conditions.[6]	
pKa (Predicted)	10.08±0.35	[2]
LogP (Estimated)	1.640	[2]

Biological Activities and Therapeutic Potential

(+)-Isolariciresinol exhibits a range of biological activities, making it a compound of interest for drug development. Its primary roles are as an antioxidant and an anti-inflammatory agent.[6]

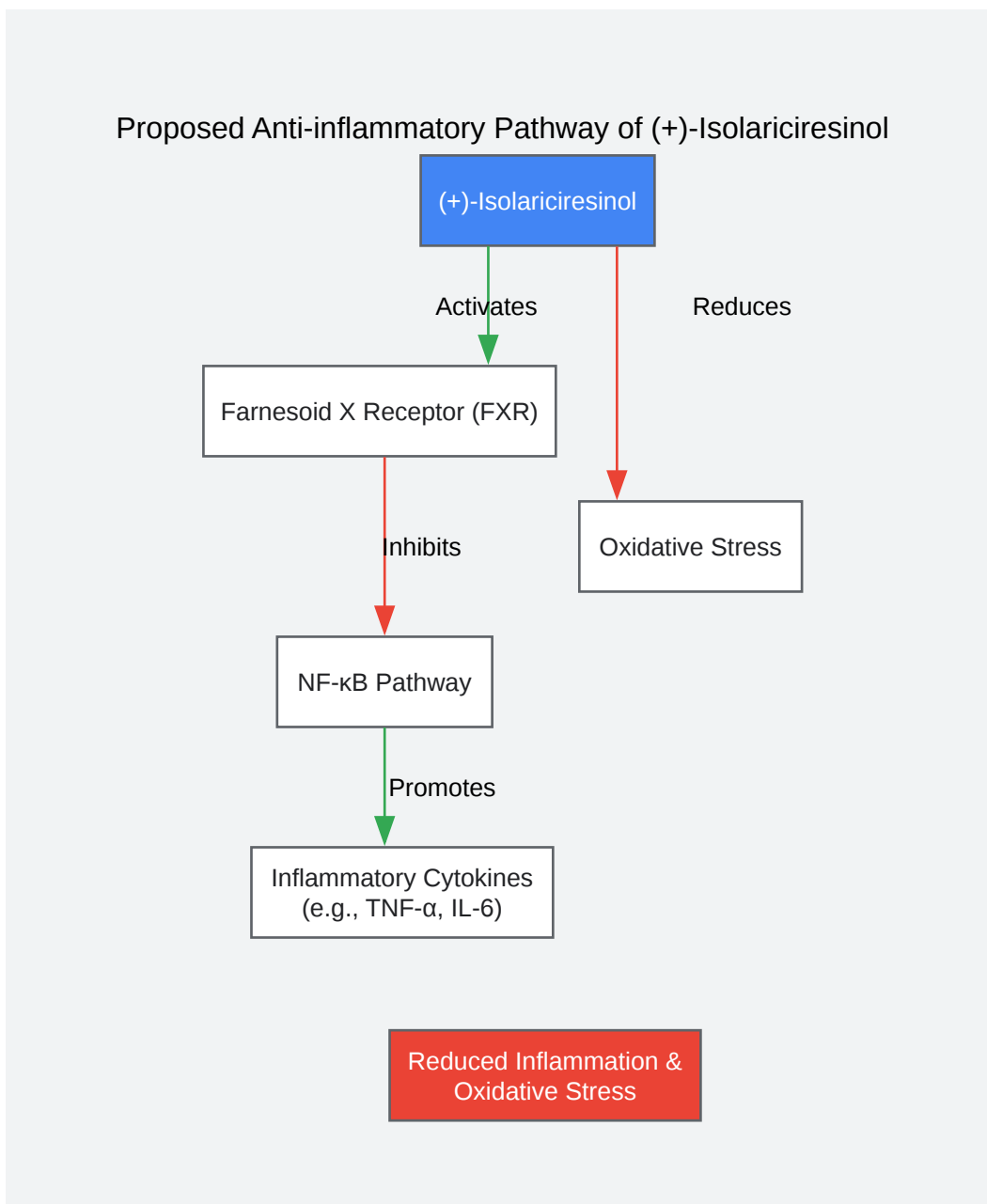
Key Biological Activities:

- **Antioxidant Activity:** It effectively scavenges ABTS radicals, with a reported IC50 of 19.4 µM in a cell-free assay. This antioxidant property is crucial for preventing cellular damage caused by free radicals.[6]
- **Anti-inflammatory Effects:** **(+)-Isolariciresinol** inhibits the production of nitric oxide (NO) induced by lipopolysaccharide (LPS) in RAW 264.7 macrophages, with an IC50 value of 84.45 µM.
- **Neuroprotective Potential:** Research indicates that it can inhibit the self-aggregation of amyloid-β (1-42) at a concentration of 20 µM, suggesting a potential role in the management of Alzheimer's disease.

- Cardiovascular Health: Its antioxidant and anti-inflammatory properties suggest potential applications in the treatment of cardiovascular diseases.[\[6\]](#)
- Oncology: There is interest in its potential use in the preparation of drugs for treating tumors.[\[6\]](#)

Mechanism of Action and Signaling Pathways

The biological effects of **(+)-Isolariciresinol** are mediated through various cellular signaling pathways. A key proposed mechanism involves the activation of the farnesoid X receptor (FXR), which can lead to the reduction of oxidative stress and inflammation.



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Caption: Proposed anti-inflammatory and antioxidant mechanism of **(+)-Isolariciresinol** via FXR activation.

Experimental Protocols

Detailed experimental protocols are essential for the accurate study of **(+)-Isolariciresinol**. Below are generalized methodologies for key assays mentioned in the literature.

A. ABTS Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to scavenge the stable radical cation ABTS \bullet +

- Workflow:

Caption: Workflow for determining antioxidant activity using the ABTS assay.

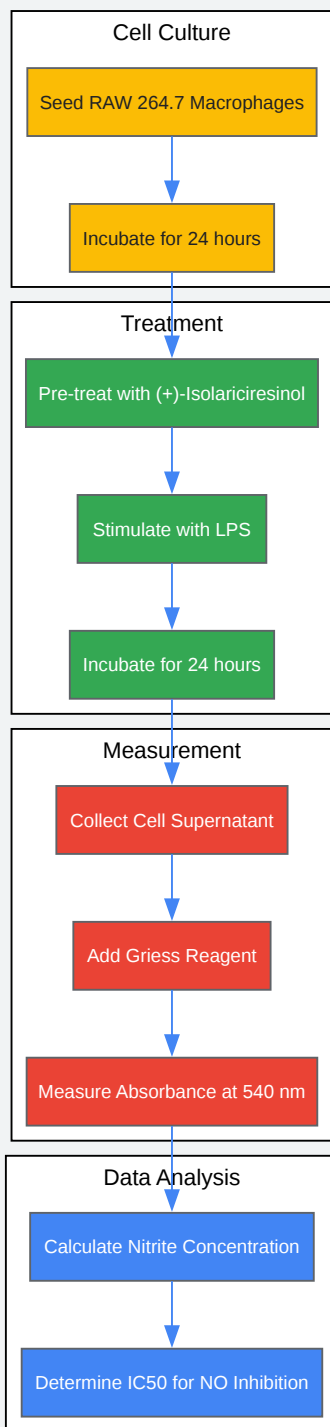
- Detailed Steps:
 - Prepare a stock solution of ABTS and potassium persulfate.
 - Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS radical cation (ABTS \bullet +
 - Dilute the ABTS \bullet solution with ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
 - Add various concentrations of **(+)-Isolariciresinol** to the diluted ABTS \bullet solution.
 - After a set incubation period, measure the absorbance at 734 nm.
 - Calculate the percentage of inhibition and determine the IC₅₀ value.

B. Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory Activity)

This assay determines the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.

- Workflow:

Nitric Oxide Inhibition Assay Workflow

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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